4-Chloro-6-iodothieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-iodothieno[2,3-d]pyrimidine is a chemical compound with the molecular weight of 296.52 . It is also known by its IUPAC name, 4-chloro-6-iodothieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-iodothieno[2,3-d]pyrimidine is 1S/C6H2ClIN2S/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Chloro-6-iodothieno[2,3-d]pyrimidine is a light brown to dark brown powder or crystals . It should be stored in a refrigerator .Scientific Research Applications
Antitumor and Radioprotective Activities
4-Chloro-6-iodothieno[2,3-d]pyrimidine derivatives have been shown to possess significant antitumor and radioprotective activities. These derivatives, including various amino acids and imidazothieno-pyrimidines, were synthesized and displayed promising efficacy in these areas (Alqasoumi et al., 2009).
Synthesis and Antiviral Activity
The compound also plays a role in the synthesis of antiviral agents. For instance, the synthesis of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, using 4-chloro-6-iodothieno[2,3-d]pyrimidine as an intermediate, has shown slight activity against viruses like human cytomegalovirus (Saxena et al., 1988).
Synthesis of Gefitinib Bioisosteres
In another application, 4-Chloro-6-iodothieno[2,3-d]pyrimidine was used in the microwave-based synthesis of novel thienopyrimidine bioisosteres of gefitinib, an anticancer drug (Phoujdar et al., 2008).
Antifungal Activities
Additionally, derivatives of 4-Chloro-6-iodothieno[2,3-d]pyrimidine have been synthesized and evaluated for their antifungal activities. These compounds showed preventive effects against various fungal diseases in agriculture (Konno et al., 1989).
Synthesis of Anticancer Drug Intermediates
Furthermore, 4-Chloro-6-iodothieno[2,3-d]pyrimidine is an important intermediate in the synthesis of small molecule anticancer drugs. Various methods for the rapid synthesis of such intermediates have been developed, highlighting its crucial role in pharmaceutical synthesis (Kou & Yang, 2022).
Nonlinear Optical Properties
The compound has also been studied for its potential applications in nonlinear optics (NLO). Research on thiopyrimidine derivatives, including 4-Chloro-6-iodothieno[2,3-d]pyrimidine, suggests significant NLO properties, which are important for optoelectronic applications (Hussain et al., 2020).
properties
IUPAC Name |
4-chloro-6-iodothieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKBLUFACXVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodothieno[2,3-d]pyrimidine | |
CAS RN |
552295-08-6 | |
Record name | 4-chloro-6-iodothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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